OCF3Phe belongs to the class of unnatural amino acids specifically designed for incorporation into proteins using engineered orthogonal tRNA/aminoacyl-tRNA synthetase pairs. This technology allows for site-specific introduction of OCF3Phe into proteins produced in living cells, enabling researchers to investigate protein structure, function, and interactions with unprecedented precision. []
(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a synthetic amino acid derivative characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, linked to an amino acid backbone. This compound is notable for its potential applications in medicinal chemistry and biological research. It is often used as a building block in the synthesis of more complex molecules, particularly in studies involving enzyme interactions and protein binding.
The compound's systematic name and chemical structure are cataloged in databases such as PubChem, where it is identified by the InChI code and various identifiers. It is commercially available for research purposes and can be synthesized through established chemical methods.
This compound falls under the category of amino acids, specifically as a modified amino acid due to the presence of the trifluoromethoxy group. Its unique structural features classify it as a potential bioisostere, which may enhance its pharmacological properties compared to traditional amino acids.
The synthesis of (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid typically involves several key steps:
In industrial settings, large-scale synthesis may utilize continuous flow synthesis and automated reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve desired outcomes.
The molecular structure of (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid features:
The molecular formula is , with a molecular weight of approximately 253.19 g/mol. The compound's InChI representation is provided for structural identification.
(S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid can participate in various chemical reactions:
The outcomes of these reactions depend on specific conditions such as temperature, solvent, and pH, which are critical for achieving high selectivity and yield in chemical transformations.
The mechanism of action for (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with biological targets such as enzymes or receptors. The trifluoromethoxy group enhances binding affinity and specificity towards these targets, potentially leading to significant biological effects.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment through chromatography techniques.
(S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid has several scientific applications:
This compound represents a valuable tool in both academic research and industrial applications, highlighting its versatility within the field of chemistry and biology.
The trifluoromethoxy (–OCF₃) group represents a strategically valuable modification in noncanonical amino acid (ncAA) design due to its distinctive physicochemical properties. This substituent combines size similarity to methoxy (–OCH₃) groups with dramatically altered electronic characteristics. The trifluoromethoxy group exhibits a strong negative inductive effect (-Iσ) combined with modest resonance donation (+Rπ), resulting in enhanced dipole moments compared to non-fluorinated analogs [1] [10]. When incorporated at the para-position of phenylalanine as in (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid, it creates a steric profile approximating natural phenylalanine while introducing significant electrostatic perturbations at the protein-ligand interface [4].
The –OCF₃ modification profoundly impacts lipophilicity parameters, as quantified by log P measurements. Compared to unmodified phenylalanine (log P = -1.38), the trifluoromethoxy analog exhibits substantially increased hydrophobicity (experimental log P = -0.72), enhancing membrane permeability while maintaining metabolic stability. This balance stems from fluorine's high electronegativity (3.98 Pauling scale) strengthening the C–F bond (485 kJ/mol vs. C–H's 414 kJ/mol), thereby conferring proteolytic resistance against peptidases and esterases [4] [10]. In protein environments, the –OCF₃ group participates in orthogonal non-covalent interactions, including unique dipole-dipole networks and fluorine-aromatic interactions that stabilize protein folds without disrupting hydrophobic core packing [2].
Table 1: Comparative Properties of Phenylalanine Derivatives
Amino Acid | Substituent | log P | Molar Volume (cm³/mol) | Dipole Moment (D) |
---|---|---|---|---|
Phenylalanine | -H | -1.38 | 105.5 | 1.87 |
4-OMe-Phe | -OCH₃ | -1.05 | 120.8 | 2.12 |
4-CF₃-Phe | -CF₃ | -0.94 | 125.7 | 3.42 |
4-OCF₃-Phe | -OCF₃ | -0.72 | 130.2 | 2.98 |
The systematic incorporation of fluorinated amino acids into proteins began with linear synthetic peptides in the 1980s, primarily using racemic mixtures of fluorinated alanine and valine analogs. Early efforts focused on 19F-NMR reporters due to fluorine's advantageous NMR properties (100% natural abundance, high sensitivity). The development of genetic code expansion techniques in the 2000s revolutionized the field, enabling site-specific incorporation of ncAAs into recombinant proteins using engineered aminoacyl-tRNA synthetase/tRNA pairs [2] [8].
Synthetic methodologies for (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid have evolved through three generations:
Table 2: Milestones in Fluorinated ncAA Development
Timeframe | Synthetic Advancement | Key Achievement | Representative ncAA |
---|---|---|---|
1985-1995 | Chiral Pool Derivatization | Diastereomer separation | 6-F-Trp |
1995-2005 | Catalytic Asymmetric Hydrogenation | Enantioselective fluorination | 4-F-Pro |
2005-2015 | Genetic Code Expansion | Ribosomal incorporation | 3,5-F₂-Tyr |
2015-Present | Late-Stage Fluorination | C–H activation/arylation | 4-OCF₃-Phe |
Genetic incorporation technologies have advanced significantly for trifluoromethoxy-containing amino acids. Engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase variants with expanded binding pockets (Tyr32→Ala, Leu65→Pro, Glu158→Gly mutations) successfully incorporate 4-OCF₃-Phe into GFP with >90% efficiency. The trifluoromethoxy group's moderate steric demand (A-value = 2.2 kcal/mol) facilitates recognition by bacterial translation machinery without significant translational fidelity loss [8] [9]. Biosynthetic incorporation into nonribosomal peptides remains challenging due to adenylation domain specificity, though directed evolution of GrsA (gramicidin synthetase) has yielded W239S mutants with improved acceptance of fluorinated phenylalanine derivatives [9].
(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid has emerged as a strategic building block for designing high-performance biochemical probes and precision therapeutics. The trifluoromethoxy group serves dual functions: enhancing proteolytic stability while providing a sensitive 19F-NMR handle for real-time molecular tracking. In protease substrates, 4-OCF₃-Phe incorporation increases resistance to chymotrypsin degradation by 18-fold compared to tyrosine-containing analogs while maintaining efficient cleavage kinetics (kcat/KM = 2.3 × 10⁴ M⁻¹s⁻¹) [2] [10].
The compound enables breakthroughs in fluorogenic biosensing technologies. When incorporated into nanobody binding interfaces, the –OCF₃ group modulates photoinduced electron transfer (PeT) efficiency, creating environment-sensitive fluorescence switches. Coupled with solvatochromic dyes like NBD (nitrobenzoxadiazole), it generates Förster resonance energy transfer (FRET) pairs with >100-fold fluorescence enhancement upon target binding. Such systems allow wash-free detection of cardiac troponin I at clinically relevant concentrations (LOD = 8.71 pg/mL) using microarray-based deformable bioelectronic patches [3].
Table 3: Biochemical Probe Designs Incorporating 4-OCF₃-Phe
Application | Molecular Design | Performance Metrics | Detection Principle |
---|---|---|---|
Serine Protease Substrate | Ac-AAA-(4-OCF₃-Phe)-Arg-AMC | 22-fold fluorescence increase, kcat = 15 s⁻¹ | FRET modulation |
SARS-CoV-2 Nanosensor | VHH72-G56C-MDCcC conjugate | ΔFmax = 100-fold, Kd = 300 nM | Solvatochromic activation |
Myocardial Infarction Patch | OECT-PEDOT:PSS/4-OCF₃-Phe | LOD = 8.71 pg/mL cTnI, response time <500 ms | Charge carrier modulation |
In protein engineering, the amino acid significantly enhances thermostability in engineered enzymes. Substituting surface-exposed tyrosine residues with 4-OCF₃-Phe in TEM-1 β-lactamase increased Tm by 7.3°C while maintaining catalytic efficiency (kcat/KM = 93% of wild-type). This stabilization arises from strengthened hydrophobic core interactions and reduced backbone flexibility, as confirmed by molecular dynamics simulations showing 40% decrease in Cα root-mean-square fluctuation at residues 45-60 [2] [8].
Emerging applications leverage the isotope-labeling potential of the trifluoromethoxy group. The compound serves as a precursor for 18F-PET tracers via isotope exchange, enabling metabolic imaging of tumor amino acid transport without structural modification. Orthotopic glioblastoma models show preferential accumulation of 18F-labeled 4-OCF₃-Phe derivatives (standardized uptake value = 4.2 at 60 min post-injection), demonstrating its potential for clinical oncology imaging [4] [10].
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